molecular formula C14H17IN2O3 B3531160 3-[2-(2-Iodo-4-methylphenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione

3-[2-(2-Iodo-4-methylphenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B3531160
M. Wt: 388.20 g/mol
InChI Key: QSSRKLMUBVEFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-Iodo-4-methylphenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione is an organic compound with the molecular formula C14H17IN2O3 This compound features an imidazolidine-2,4-dione core substituted with a 2-iodo-4-methylphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Iodo-4-methylphenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione typically involves the following steps:

    Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 2-iodo-4-methylphenol with an appropriate alkylating agent to form 2-(2-iodo-4-methylphenoxy)ethyl intermediate.

    Cyclization: The intermediate is then reacted with a suitable diamine, such as ethylenediamine, under cyclization conditions to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Iodo-4-methylphenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

3-[2-(2-Iodo-4-methylphenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(2-Iodo-4-methylphenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The iodine atom and the imidazolidine-2,4-dione core play crucial roles in its activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2-iodo-4-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol
  • 2-iodothiophene

Uniqueness

3-[2-(2-Iodo-4-methylphenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of both an iodine atom and an imidazolidine-2,4-dione core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[2-(2-iodo-4-methylphenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN2O3/c1-9-4-5-11(10(15)8-9)20-7-6-17-12(18)14(2,3)16-13(17)19/h4-5,8H,6-7H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSRKLMUBVEFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C(=O)C(NC2=O)(C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(2-Iodo-4-methylphenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione
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3-[2-(2-Iodo-4-methylphenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione
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3-[2-(2-Iodo-4-methylphenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione
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3-[2-(2-Iodo-4-methylphenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 5
3-[2-(2-Iodo-4-methylphenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 6
3-[2-(2-Iodo-4-methylphenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione

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